1-[(2,5-dimethylphenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound “1-(2,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), which is a common structure in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the attachment of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure analysis of such a compound would involve determining the locations of the various atoms and the bonds between them. This could be done using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that the compound could undergo a variety of reactions, including those typical of pyridines and amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its exact structure. These properties could be determined using a variety of experimental techniques .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide has been reported, including O- and N-phenacyl substituted products, through original rearrangements and cyclizations. The molecular and crystal structures of these compounds were studied by single crystal diffraction, highlighting their potential as intermediates in pharmaceutical research (Okul et al., 2019).
Applications in Heterocyclic Synthesis
- Research has shown the utility of enaminonitriles, closely related to the queried compound, in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, indicating their importance in the development of novel heterocyclic compounds with potential therapeutic applications (Fadda et al., 2012).
Pharmacological Potential
- The synthesis and characterization of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have been carried out, demonstrating the potential pharmacological applications of these and related dihydropyridine derivatives. The compounds were evaluated for antimicrobial activity, highlighting the relevance of this chemical class in the search for new therapeutic agents (Talupur et al., 2021).
Chemical Properties and Reactivity
- Studies on the chemical properties and reactivity of dihydropyridine derivatives have been conducted, offering insights into their utility in various synthetic pathways and potential applications in medicinal chemistry. For example, research into the oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has yielded diverse heterocyclic compounds, including dihydropyridinones, illustrating the versatile reactivity of this chemical framework (Bacchi et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-10-11-16(2)17(13-15)14-23-12-6-9-19(21(23)25)20(24)22-18-7-4-3-5-8-18/h3-13H,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAFGWGDTWFZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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